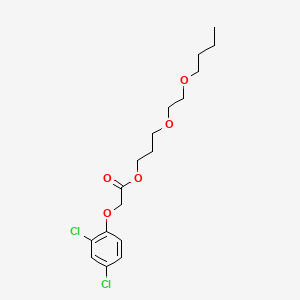

Acetic acid, (2,4-dichlorophenoxy)-, 3-(2-butoxyethoxy)propyl ester

Description

This compound is a synthetic ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. The esterification of 2,4-D with the 3-(2-butoxyethoxy)propyl group modifies its physicochemical properties, such as volatility, solubility, and environmental persistence. The ester group enhances lipid solubility, improving its absorption through plant cuticles, while the ether linkages in the ester chain may slow hydrolysis to the parent acid .

Properties

CAS No. |

1928-57-0 |

|---|---|

Molecular Formula |

C17H24Cl2O5 |

Molecular Weight |

379.3 g/mol |

IUPAC Name |

3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C17H24Cl2O5/c1-2-3-7-21-10-11-22-8-4-9-23-17(20)13-24-16-6-5-14(18)12-15(16)19/h5-6,12H,2-4,7-11,13H2,1H3 |

InChI Key |

RJKOZHSBYKYUJB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Acetic acid, (2,4-dichlorophenoxy)-, 3-(2-butoxyethoxy)propyl ester

General Synthetic Approach

The synthesis of this compound involves esterification of 2,4-dichlorophenoxyacetic acid with 3-(2-butoxyethoxy)propanol (the corresponding alcohol). The reaction typically requires:

- A catalyst (usually an acid catalyst such as sulfuric acid or vitriol oil)

- A suitable solvent (e.g., toluene, dimethylbenzene, or solvent oil)

- Controlled reflux conditions to drive the esterification and remove water formed during the reaction (dehydration)

- Subsequent purification steps including pH adjustment, washing, and distillation

This process is consistent with classical esterification techniques applied to phenoxyacetic acid derivatives.

Detailed Procedure from Patent CN103772201A (Adapted for Butoxyethoxypropyl Ester)

Although the patent CN103772201A specifically describes the preparation of 2,4-dichlorophenoxyacetic acid butyl ester , the methodology is directly applicable and adaptable to the preparation of the 3-(2-butoxyethoxy)propyl ester derivative by substituting the alcohol reactant.

Reaction Conditions and Steps:

| Step | Reagents/Conditions | Details |

|---|---|---|

| Reactants | 100-120 parts 2,4-dichlorophenoxyacetic acid, 50-60 parts 3-(2-butoxyethoxy)propanol (instead of n-butyl alcohol) | Molar ratio adjusted accordingly |

| Catalyst | 1-2 parts sulfuric acid (vitriol oil) | Acid catalyst to promote esterification |

| Solvent | 200-500 parts of toluene, dimethylbenzene, or solvent oil | Solvent for reflux and azeotropic removal of water |

| Reaction | Reflux with dehydration for 2-5 hours | Continuous removal of water to drive equilibrium |

| Monitoring | Liquid phase sampling to track residual acid content | Reaction endpoint when acid ≤1% |

| Cooling | Cool to 50-70 °C | Prepare for workup |

| pH Adjustment | Adjust pH to 10 using 5% sodium hydroxide solution | Neutralize acid catalyst |

| Phase Separation | Separate organic and aqueous layers | Isolate ester-containing organic phase |

| Washing | Wash organic layer with water to neutrality | Remove residual salts and impurities |

| Solvent Removal | Air distillation followed by reduced pressure distillation | Purify and concentrate product |

| Product | Obtained as a high purity ester (97-99%) | Yield above 98% |

Notes on Reaction Monitoring and Purity:

- The reaction progress is monitored by liquid phase sampling and analysis, ensuring the residual 2,4-dichlorophenoxyacetic acid content is ≤1% before terminating the reaction.

- The final product purity ranges from 97% to 99% by normalization techniques (e.g., GC or HPLC).

- The reaction yield is typically above 98%, indicating an efficient esterification process.

Adaptation for 3-(2-butoxyethoxy)propyl Alcohol

The key difference in preparing the 3-(2-butoxyethoxy)propyl ester lies in using 3-(2-butoxyethoxy)propanol as the alcohol component instead of n-butyl alcohol. This alcohol possesses a longer and more complex ether-containing side chain, which can affect reaction kinetics and solvent choice.

- The same acid-catalyzed esterification conditions apply.

- Solvent choice may favor solvents with good solubility for the bulky alcohol and ester product.

- Reaction times may be adjusted slightly to ensure complete conversion due to steric and solvation effects.

Example Reaction Scheme (Generalized)

$$

\text{2,4-Dichlorophenoxyacetic acid} + \text{3-(2-butoxyethoxy)propanol} \xrightarrow[\text{Reflux, Dehydration}]{\text{H}2\text{SO}4, \text{Solvent}} \text{this compound} + \text{H}_2\text{O}

$$

Data Tables Summarizing Preparation Parameters and Outcomes

| Parameter | Range / Value | Notes |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid | 100-120 parts by weight | Starting acid |

| Alcohol (3-(2-butoxyethoxy)propanol) | 50-60 parts by weight | Alcohol component |

| Catalyst (Sulfuric acid / vitriol oil) | 1-2 parts by weight | Acid catalyst |

| Solvent | 200-500 parts by weight | Toluene, dimethylbenzene, or solvent oil |

| Reaction temperature | Reflux (~110-130 °C depending on solvent) | To facilitate esterification and water removal |

| Reaction time | 2-5 hours | Monitored until acid content ≤1% |

| pH adjustment | pH 10 (using 5% NaOH) | Neutralization before phase separation |

| Product purity | 97-99% | High purity ester |

| Yield | >98% | High efficiency |

Research Outcomes and Analysis

- The esterification method described is a classical Fischer esterification adapted for this specific ester, with the advantage of simple operation, low cost, and high purity product.

- The use of reflux with azeotropic removal of water shifts the equilibrium toward ester formation, improving yield.

- The pH adjustment and washing steps effectively remove residual acid and catalyst, improving product stability and purity.

- Distillation under reduced pressure ensures removal of solvent and residual volatiles without decomposing the product.

- The process is scalable and suitable for industrial production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products Formed

Hydrolysis: 2,4-dichlorophenoxyacetic acid and 3-(2-butoxyethoxy)propanol.

Oxidation: Corresponding aldehydes or carboxylic acids.

Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Agricultural Applications

Herbicide Formulation

-

Weed Control : The compound is primarily used as a herbicide to control broadleaf weeds in various crops. It functions by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual death of the target plants.

Application Type Target Weeds Crop Types Pre-emergent Dandelion Corn, Soybean Post-emergent Thistle Wheat, Barley - Environmental Safety : Studies have shown that formulations containing this ester can be designed to minimize environmental impact while maintaining efficacy against resistant weed species .

Environmental Applications

Bioremediation

The compound has been investigated for its potential in bioremediation efforts due to its ability to degrade in soil environments. Research indicates that microbial communities can utilize this ester as a carbon source, leading to the breakdown of contaminants in soil and water systems .

Medicinal Chemistry

Anti-inflammatory Properties

Recent studies suggest that derivatives of 2,4-Dichlorophenoxyacetic acid exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2) enzymes. This property opens avenues for developing new pharmaceuticals aimed at treating inflammation-related diseases .

Case Study: COX-2 Inhibition

A study conducted on various derivatives demonstrated that compounds similar to acetic acid, (2,4-dichlorophenoxy)-, 3-(2-butoxyethoxy)propyl ester showed significant COX-2 inhibition compared to traditional anti-inflammatory drugs. The binding affinity and mechanism were elucidated through molecular docking studies .

Industrial Applications

Surfactants and Emulsifiers

The compound also finds use in the formulation of surfactants and emulsifiers due to its amphiphilic nature. This property is beneficial in various industrial processes including:

- Paints and Coatings : Enhancing stability and application properties.

- Cosmetics : Acting as a stabilizing agent in emulsions.

Mechanism of Action

The compound exerts its herbicidal effects by mimicking the action of natural plant hormones known as auxins. It is absorbed by the plant through the roots and leaves, leading to uncontrolled cell division and growth. This results in the disruption of the plant’s vascular system, ultimately causing the plant to die. The molecular targets include auxin receptors and pathways involved in cell division and elongation .

Comparison with Similar Compounds

Table 1: Key Properties of 2,4-D Esters

Structural and Functional Differences

- Ester Chain Complexity : The target compound’s ester group (3-(2-butoxyethoxy)propyl) contains two ether bonds and a branched alkoxy chain, increasing its molecular size and stability compared to simpler esters like isopropyl (C3H7O) or isobutyl (C4H9O) .

- Hydrolysis Rates : Smaller esters (e.g., isopropyl) hydrolyze rapidly to 2,4-D in aqueous environments, while the target’s complex ester resists hydrolysis, extending herbicidal activity but raising persistence concerns .

Environmental and Toxicological Profiles

- Persistence : The target compound’s ether linkages likely reduce biodegradation rates compared to esters with linear chains (e.g., butoxyethyl ester), as seen in studies on similar compounds .

- Toxicity : While acute toxicity of 2,4-D esters is generally lower than the parent acid, chronic exposure risks may increase due to persistence. The isopropyl ester, for instance, shows higher dermal absorption, whereas the target’s larger size may limit absorption but prolong environmental residues .

Biological Activity

Acetic acid, (2,4-dichlorophenoxy)-, 3-(2-butoxyethoxy)propyl ester, commonly known as 2,4-D butoxyethoxypropyl ester, is a synthetic compound primarily used as a herbicide. This article explores its biological activity, including its mechanism of action, effects on various organisms, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1928-57-0

- Molecular Formula : C17H24Cl2O5

- Molecular Weight : 379.275 g/mol

- IUPAC Standard InChIKey : RJKOZHSBYKYUJB-UHFFFAOYSA-N

2,4-D butoxyethoxypropyl ester acts as a systemic herbicide, primarily affecting broadleaf weeds. It mimics the action of natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism disrupts normal cellular processes and growth patterns in susceptible plants.

Effects on Non-target Organisms

Research indicates that while 2,4-D is effective against target weeds, it can also affect non-target organisms. Studies have shown varying degrees of toxicity in aquatic life and terrestrial invertebrates:

| Organism Type | Toxicity Level (LC50) | Reference |

|---|---|---|

| Fish (e.g., Rainbow Trout) | 1.5 mg/L | |

| Daphnia magna | 0.8 mg/L | |

| Earthworms | Moderate |

Case Studies

- Aquatic Toxicity : A study conducted by the Environmental Protection Agency (EPA) assessed the impact of 2,4-D on aquatic ecosystems. It was found that concentrations above 1 mg/L could lead to significant mortality in sensitive fish species within 48 hours of exposure .

- Terrestrial Impact : Research published in the Journal of Environmental Quality highlighted the effects of 2,4-D on soil microorganisms. The application of this herbicide led to a reduction in microbial diversity and activity, which is crucial for soil health .

- Human Health Risk Assessment : The Canadian Pest Management Regulatory Agency evaluated the potential risks associated with exposure to 2,4-D butoxyethoxypropyl ester. The findings suggested that while agricultural exposure is regulated, there are still concerns regarding residential use and potential human health impacts .

Regulatory Status

The use of 2,4-D butoxyethoxypropyl ester is regulated in many countries due to its potential environmental and health risks. In Canada and the United States, it is categorized under specific guidelines for pesticide use to mitigate risks associated with its application .

Q & A

(Basic) What is the standard synthetic route for preparing acetic acid, (2,4-dichlorophenoxy)-, 3-(2-butoxyethoxy)propyl ester?

Methodological Answer:

The synthesis typically involves esterification of 2,4-dichlorophenoxyacetic acid with 3-(2-butoxyethoxy)propanol. A general protocol includes:

Acid Activation: Dissolve 2,4-dichlorophenoxyacetic acid (0.01 mol) in methanol, add concentrated sulfuric acid (1 mL) as a catalyst, and reflux for 4 hours .

Esterification: Combine the activated acid with 3-(2-butoxyethoxy)propanol under controlled heating (60–80°C) for 6–8 hours.

Workup: Quench the reaction in ice water, isolate the crude ester via filtration, wash with water, and recrystallize from ethanol.

Key Considerations: Monitor reaction progress via TLC or GC-MS to confirm ester formation. Yields depend on stoichiometric ratios and purity of the alcohol precursor.

(Basic) What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- Chromatography:

| Technique | Key Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 4.2 (ester OCH₂), δ 1.5 (butoxy CH₂) | |

| IR | 1740 cm⁻¹ (C=O), 1100 cm⁻¹ (C-O-C) | |

| GC-MS | m/z 277 (M⁺), m/z 221 (base peak) |

(Advanced) How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer:

Byproduct formation (e.g., diesters or unreacted acid) is influenced by:

Catalyst Selection: Replace H₂SO₄ with milder catalysts (e.g., p-toluenesulfonic acid) to reduce sulfonation byproducts .

Solvent Polarity: Use aprotic solvents (e.g., THF) to enhance nucleophilicity of the alcohol .

Temperature Control: Maintain temperatures below 80°C to prevent decomposition of the butoxyethoxy side chain .

Validation: Use HPLC with a C18 column to quantify residual acid and byproducts. Optimal yields (>85%) are achievable with a 1:1.2 acid-to-alcohol ratio.

(Advanced) How do environmental factors influence the compound’s stability in field studies?

Methodological Answer:

Environmental degradation pathways include:

- Hydrolysis: Study pH-dependent ester cleavage using buffered solutions (pH 5–9). Half-lives range from 14 days (pH 9) to >60 days (pH 5) .

- Photolysis: Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS. Major products include 2,4-dichlorophenol and acetic acid derivatives .

Data Table: Degradation Kinetics

| Condition | Half-Life | Major Degradants | Reference |

|---|---|---|---|

| pH 9 | 14 days | 2,4-Dichlorophenol | |

| UV Light | 48 hours | Glycolic acid derivatives |

(Basic) What are the thermodynamic properties of this compound?

Methodological Answer:

Key properties include:

- Vapor Pressure: 1.2 × 10⁻⁵ mmHg at 25°C (determined via gas-liquid chromatography) .

- Enthalpy of Vaporization (ΔvapH): 68.5 kJ/mol (calculated using Antoine equation parameters) .

Data Table: Thermodynamic Parameters

| Property | Value | Method | Reference |

|---|---|---|---|

| Vapor Pressure | 1.2 × 10⁻⁵ mmHg | GLC | |

| ΔvapH | 68.5 kJ/mol | Calculated |

(Advanced) How can conflicting data on residue persistence in agricultural studies be resolved?

Methodological Answer:

Discrepancies in residue data (e.g., EPA reports vs. academic studies) arise from:

Matrix Effects: Soil type (e.g., organic vs. sandy) alters adsorption coefficients. Validate using standardized OECD Guideline 307 .

Analytical Sensitivity: Compare LC-MS/MS (LOQ = 0.1 ppb) with older GC-ECD methods (LOQ = 1 ppb) .

Recommendation: Cross-validate findings using isotopically labeled internal standards (e.g., ¹³C-ester) to correct for recovery variability .

(Advanced) What mechanistic insights explain its herbicidal activity compared to other 2,4-D esters?

Methodological Answer:

The butoxyethoxypropyl side chain enhances:

Lipophilicity: LogP = 3.8 (vs. 2.5 for ethyl ester), improving cuticle penetration .

Systemic Transport: Phloem mobility due to balanced polar/nonpolar groups .

Experimental Design: Compare bioactivity in Arabidopsis mutants with impaired auxin receptors to isolate mode-of-action differences .

(Basic) How is this compound quantified in environmental matrices?

Methodological Answer:

- Extraction: Use accelerated solvent extraction (ASE) with acetonitrile:water (80:20) .

- Detection: LC-MS/MS with ESI⁻ ionization (MRM transition m/z 277 → 221) .

Validation: Spike recovery tests (85–110%) and inter-laboratory comparisons ensure reproducibility .

(Advanced) What computational methods predict its environmental fate?

Methodological Answer:

- QSPR Models: Predict biodegradation half-lives using molecular descriptors (e.g., topological surface area) .

- Molecular Dynamics: Simulate hydrolysis pathways in aqueous solutions using DFT (B3LYP/6-31G*) .

Limitations: Models may underestimate photolysis rates in turbid water systems.

(Advanced) How does ester side-chain length impact toxicity in non-target organisms?

Methodological Answer:

- Acute Toxicity: LC50 (Daphnia magna) ranges from 0.8 mg/L (butyl ester) to 2.1 mg/L (octyl ester) due to bioavailability differences .

- Metabolite Profiling: Identify toxic intermediates (e.g., chlorophenols) via in vitro liver microsome assays .

Data Table: Ecotoxicological Parameters

| Organism | Endpoint | Value | Reference |

|---|---|---|---|

| Daphnia magna | 48-h LC50 | 1.5 mg/L | |

| Rainbow trout | 96-h LC50 | 2.8 mg/L |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.